Methyl 2-[(2,4-diaminophenyl)thio]benzoate dihydrochloride
Description
Methyl 2-[(2,4-diaminophenyl)thio]benzoate dihydrochloride is a sulfur-containing benzoate ester derivative with a 2,4-diaminophenyl substituent linked via a thioether group. Its dihydrochloride salt form enhances solubility in aqueous media, making it suitable for pharmaceutical or agrochemical applications. The compound’s structure combines a benzoate ester core with a thio-linked aromatic amine group, which may influence its reactivity, stability, and biological activity.
Properties
IUPAC Name |
methyl 2-(2,4-diaminophenyl)sulfanylbenzoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S.2ClH/c1-18-14(17)10-4-2-3-5-12(10)19-13-7-6-9(15)8-11(13)16;;/h2-8H,15-16H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYHBVQRSXRAGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=C(C=C(C=C2)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition-Metal Catalyzed Coupling Approach
A prominent method involves the coupling of methyl 2-(methanesulfonyloxy)benzoate or similar activated benzoate esters with an aryl zinc reagent or thiol nucleophile under palladium(0) or nickel(0) catalysis:
- Catalysts and Ligands : Palladium chloride or nickel chloride complexes with triphenylphosphine or other phosphorous(III) ligands such as 1,2-bis-diphenylphosphinoethane are used to facilitate the coupling reaction.
- Reaction Conditions : The catalyst-ligand mixture is refluxed under an inert atmosphere (nitrogen or argon) in dry tetrahydrofuran (THF) at temperatures around 67 °C.
- Nucleophile Preparation : The aryl zinc bromide reagent is prepared separately and then added to the catalyst mixture.
- Reaction Time : The coupling reaction typically proceeds for 12 to 72 hours until completion.
- Workup : After reaction completion, the mixture is cooled and poured into aqueous hydrochloric acid (37%) and water. The organic phase is separated, washed, dried over sodium sulfate, and evaporated to yield the methyl 2-(4-methylphenyl)benzoate intermediate as an oil.
- Yields : Reported yields for similar esters are in the range of 79–82% under optimized conditions.
This method can be adapted for the preparation of methyl 2-[(2,4-diaminophenyl)thio]benzoate by using the corresponding 2,4-diaminothiophenol or its zinc derivative as the nucleophile.
Nucleophilic Aromatic Substitution (SNAr) Route
Another approach involves direct nucleophilic substitution of methyl 2-halobenzoate derivatives with 2,4-diaminothiophenol:
- Starting Materials : Methyl 2-halobenzoate (e.g., methyl 2-chlorobenzoate) and 2,4-diaminothiophenol.
- Reaction Conditions : The reaction is typically conducted in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (40–80 °C).
- Base Usage : A base such as sodium carbonate or triethylamine is employed to deprotonate the thiol group, enhancing nucleophilicity.
- Reaction Time : The reaction proceeds over several hours (up to 12 hours) until completion.
- Isolation : After completion, the reaction mixture is cooled, and the product is precipitated or extracted. The crude product is purified by recrystallization or chromatography.
- Salt Formation : The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
This method is straightforward and avoids the need for expensive catalysts but may require longer reaction times and careful control of reaction conditions to prevent side reactions.
Comparative Data Table of Preparation Methods
| Parameter | Transition-Metal Catalyzed Coupling | Nucleophilic Aromatic Substitution (SNAr) |
|---|---|---|
| Starting Materials | Methyl 2-(methanesulfonyloxy)benzoate derivatives, aryl zinc reagents or thiols | Methyl 2-halobenzoate, 2,4-diaminothiophenol |
| Catalysts | Pd(0) or Ni(0) complexes with phosphine ligands | None |
| Solvent | Dry tetrahydrofuran (THF) | Polar aprotic solvents (DMF, DMSO) |
| Temperature | Reflux (~67 °C) | 40–80 °C |
| Reaction Time | 12–72 hours | Up to 12 hours |
| Workup | Acid quench, extraction, drying, evaporation | Precipitation or extraction, recrystallization |
| Yield | 79–82% | Moderate to good, variable |
| Advantages | High yield, selective, suitable for complex substrates | Simple setup, no expensive catalysts |
| Disadvantages | Requires inert atmosphere, expensive catalysts | Longer reaction time, possible side reactions |
Research Findings and Optimization Notes
- Catalyst Selection : Palladium-based catalysts with triphenylphosphine ligands provide efficient coupling, but nickel catalysts offer a cost-effective alternative with comparable yields.
- Ligand Effects : Phosphorous(III) derivatives such as bis-diphenylphosphinoethane improve catalyst stability and reaction rates.
- Solvent Choice : Dry THF is preferred for catalyst stability and solubility of reagents in coupling reactions, while DMF or DMSO favor nucleophilic substitution.
- Temperature Control : Maintaining reflux temperature ensures reaction completion without decomposition.
- Purification : Multiple extraction steps with water and dichloromethane, followed by drying and vacuum evaporation, yield high-purity products.
- Salt Formation : Conversion to dihydrochloride salt increases compound stability and facilitates handling.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,4-diaminophenyl)thio]benzoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Methyl 2-[(2,4-diaminophenyl)thio]benzoate dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(2,4-diaminophenyl)thio]benzoate dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of key metabolic processes or signaling pathways.
Comparison with Similar Compounds
Functional Group Analogues in Pesticide Chemistry
Several methyl benzoate derivatives in share structural motifs with the target compound but differ in substituents and applications:
Key Differences :
- Substituent Reactivity: The 2,4-diaminophenylthio group in the target compound introduces nucleophilic aromatic amine sites, which are absent in herbicide analogs like diclofop-methyl (chlorinated phenoxy groups) or pyriminobac-methyl (pyrimidinyloxy groups).
- Salt Form : The dihydrochloride salt improves aqueous solubility compared to neutral esters like imazamethabenz-methyl, which are optimized for lipid membrane penetration in herbicides .
Dihydrochloride Salts with Aromatic Amines
and describe dihydrochloride salts of benzimidazole and ethanol derivatives, highlighting shared solubility and stability characteristics:
Key Differences :
- Bioactivity : The thioether group in the target compound may confer redox activity or metal-binding capacity, unlike ether-linked diamines in . This could influence its role in catalysis or drug design .
- Thermal Stability : Dihydrochloride salts of benzimidazoles () are often thermally stable, suggesting similar resilience in the target compound under storage conditions .
Sulfur-Containing Heterocycles
and describe sulfur-containing triazole and imidazole derivatives, providing insights into toxicity and synthesis:
Key Differences :
- Toxicity Profile : The target compound’s aromatic amines may pose higher toxicity risks compared to methoxy-substituted triazole esters in , which are predicted to have low acute toxicity .
- Synthetic Complexity : The thioether linkage in the target compound likely requires controlled conditions to avoid oxidation, unlike simpler esterifications in .
Q & A
Basic: What analytical techniques are recommended for validating the purity and structural integrity of Methyl 2-[(2,4-diaminophenyl)thio]benzoate dihydrochloride?
To confirm purity and structure, employ a combination of chromatographic and spectroscopic methods:
- HPLC and TLC : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity. TLC with silica gel plates and a fluorescent indicator can provide rapid preliminary purity checks .
- NMR Spectroscopy : Acquire , , and 2D NMR (e.g., COSY, HSQC) in deuterated DMSO or CDCl₃ to confirm the aromatic thioether linkage and dihydrochloride salt formation .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify the molecular ion peak and isotopic pattern .
Advanced: How can researchers resolve contradictions in NMR spectral data caused by varying synthetic conditions?
Discrepancies in NMR data (e.g., unexpected splitting or shifts) may arise from solvent effects, proton exchange, or salt form interactions. Mitigation strategies include:
- Deuterated Solvent Screening : Test solvents like D₂O, DMSO-d₆, or CD₃OD to identify solvent-induced shifts .
- pH-Dependent Studies : Adjust sample pH to probe protonation states of the 2,4-diaminophenyl group, which may influence chemical shifts .
- Computational Validation : Compare experimental data with DFT-calculated NMR chemical shifts (e.g., using Gaussian or ORCA) to identify conformational artifacts .
Basic: What critical parameters should be optimized during synthesis to maximize yield?
Key factors include:
- Temperature Control : Maintain 0–5°C during thioether coupling to minimize side reactions (e.g., oxidation of the thiol group) .
- pH Adjustment : Use a buffered system (pH 7–8) to stabilize the diaminophenyl group and prevent undesired protonation .
- Reaction Time Monitoring : Track reaction progress via TLC or in situ IR to terminate the reaction at peak product formation .
Advanced: What experimental approaches are suitable for investigating this compound’s potential as a kinase inhibitor?
To evaluate kinase inhibition:
- Kinase Profiling Assays : Screen against a panel of recombinant kinases (e.g., EGFR, VEGFR) using ATP-Glo or fluorescence polarization assays to measure IC₅₀ values .
- Cellular Assays : Test inhibition of kinase-driven pathways (e.g., MAPK/ERK) in cancer cell lines using Western blotting for phosphorylated targets .
- Structural Studies : Perform X-ray crystallography or cryo-EM to resolve binding modes with target kinases .
Basic: How can stability studies be designed to assess the compound’s shelf life under different storage conditions?
- Accelerated Degradation Testing : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation products via HPLC-MS .
- Light Sensitivity : Expose aliquots to UV/VIS light (ICH Q1B guidelines) and monitor photodegradation using spectrophotometry .
- Long-Term Stability : Store at -20°C (lyophilized) and 4°C (solution) with periodic NMR and LC-MS checks over 6–12 months .
Advanced: What computational methods are effective for modeling interactions between this compound and DNA/enzyme targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding poses with DNA G-quadruplexes or enzymes (e.g., topoisomerases) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., AMBER) to assess binding stability and conformational changes .
- QSAR Modeling : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., thioether vs. sulfoxide) with biological activity .
Basic: What safety protocols are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Perform syntheses in a fume hood to mitigate inhalation risks from HCl vapors .
- Waste Disposal : Neutralize waste with sodium bicarbonate before disposal in designated hazardous waste containers .
Advanced: How can researchers address low solubility in aqueous buffers during biological assays?
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance aqueous solubility without cytotoxicity .
- Salt Formation : Convert the dihydrochloride to a mesylate or tosylate salt for improved solubility profiles .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Basic: What synthetic routes are reported for preparing this compound?
- Thioether Coupling : React methyl 2-mercaptobenzoate with 2,4-diaminophenyl bromide under basic conditions (K₂CO₃, DMF, 60°C) .
- Post-Synthetic Modification : Protect the amine groups with Boc, perform thioether formation, then deprotect with HCl/dioxane .
Advanced: What strategies can reconcile conflicting bioactivity data across different cell lines?
- Cell Line Authentication : Verify cell line identity via STR profiling to rule out contamination .
- Microenvironment Mimicry : Use 3D spheroid models or co-cultures with fibroblasts to better replicate in vivo conditions .
- Omics Integration : Perform transcriptomics/proteomics to identify cell-specific signaling pathways influencing compound efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
